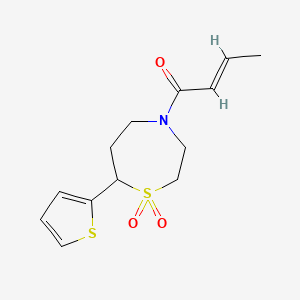

(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one

描述

属性

IUPAC Name |

(E)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S2/c1-2-4-13(15)14-7-6-12(11-5-3-9-18-11)19(16,17)10-8-14/h2-5,9,12H,6-8,10H2,1H3/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAIKDBULIIPRZ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one is a complex organic compound that belongs to the class of thiazepanes. Its unique structure, which incorporates a thiophene ring and a dioxido group, suggests potential biological activities that merit investigation. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Molecular Formula: C₁₃H₁₃N₁O₂S₂

Molecular Weight: 285.38 g/mol

1. Antimicrobial Activity

Research has indicated that thiazepane derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the thiazepane structure can enhance antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiophene ring may contribute to this effect by facilitating electron transfer processes.

2. Antioxidant Properties

Compounds containing thiophene and thiazepane structures have been shown to possess antioxidant activity. This is attributed to their ability to scavenge free radicals and inhibit oxidative stress in biological systems. In vitro assays demonstrated that these compounds could protect cellular components from oxidative damage .

3. Anti-inflammatory Effects

Thiazepane derivatives have been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases. For instance, studies have shown that related thiazepane compounds can reduce inflammation markers in animal models of arthritis .

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity: The dioxido group may interact with active sites of enzymes involved in microbial metabolism or inflammatory pathways.

- Free Radical Scavenging: The electron-rich thiophene ring can donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.

Case Studies

Several studies have highlighted the biological potential of thiazepane derivatives:

科学研究应用

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential anticancer agent. Research indicates that derivatives containing thiophene and thiazepane structures can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that similar compounds possess inhibitory activity against enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) .

Case Study: Anticancer Activity

A study evaluated the cytotoxicity of several thiophene-based compounds against human hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines. Results indicated that compounds with structural similarities to (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one exhibited significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for creating more complex molecules. Its unique functional groups allow for various chemical transformations such as oxidation, reduction, and substitution reactions.

Synthesis Pathway

The synthesis typically involves multi-step reactions:

- Formation of the thiazepane ring.

- Introduction of thiophene and dioxido groups.

- Formation of the butenone moiety through condensation reactions .

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation : Enhances functional group diversity.

- Reduction : Modifies double bonds or introduces alcohols.

- Substitution : Allows for the introduction of new functional groups.

These reactions are crucial for developing new derivatives with enhanced biological activity or altered chemical properties.

Industrial Applications

In industry, this compound could be utilized in developing novel materials or as a precursor for synthesizing other valuable chemicals. Its unique structure may also allow it to be explored in fields such as polymer science or materials engineering.

Potential Biological Activities

Research suggests that compounds with similar structures may function as:

- Enzyme Inhibitors : Targeting key enzymes involved in metabolic pathways.

- Receptor Modulators : Influencing neurotransmitter signaling relevant to various neurological conditions.

相似化合物的比较

Structural Analogs and Key Differences

The compound’s structural analogs can be categorized based on modifications to its core scaffold or substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Sulfone vs. Thioether: The sulfone group in the target compound enhances polarity and metabolic stability compared to non-sulfonated analogs like the ethanone derivative.

Shorter ketones (e.g., ethanone) lack this reactivity.

Research Findings and Data Gaps

- Synthetic Feasibility : Evidence from benzodioxine-thiadiazole synthesis (e.g., sodium acetate-mediated condensation) suggests that similar methods could apply to the target compound, though sulfonation steps require optimization.

- Lumping Strategy : Organic compounds with shared substructures (e.g., thiazepane or thiophene) may exhibit analogous reactivity or bioactivity, supporting grouped analysis in drug discovery pipelines.

- Data Limitations: Direct biological or pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation and known properties of functional groups.

常见问题

Basic Research Questions

Q. What are the key structural features of (E)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one, and how do they influence its reactivity?

- Answer : The compound contains a 1,4-thiazepane ring with a dioxido group (sulfur in +6 oxidation state), a thiophen-2-yl substituent at position 7, and an (E)-configured α,β-unsaturated ketone (but-2-en-1-one) at position 1. These features confer distinct electronic and steric properties:

- The dioxido group enhances electrophilicity at the thiazepane sulfur, facilitating nucleophilic substitutions .

- The thiophene moiety introduces π-π stacking potential and modulates redox activity .

- The α,β-unsaturated ketone enables Michael addition reactions and conjugation-dependent biological interactions .

- Methodological Insight : X-ray crystallography (e.g., bond angles in ) and DFT calculations (e.g., ) are critical for validating structural hypotheses.

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

- Answer : Multi-step synthesis typically involves:

Thiazepane ring formation : Cyclization of cysteine derivatives with aldehydes under acidic conditions .

Thiophene incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution (e.g., using thiophen-2-yl boronic acid) .

But-2-en-1-one installation : Aldol condensation or Wittig reaction with careful stereocontrol (E-configuration) .

- Purity Optimization :

- Use preparative HPLC (C18 column, acetonitrile/water gradient) for final purification .

- Monitor by -NMR (e.g., vinyl proton at δ 6.8–7.2 ppm) and LC-MS (m/z ~380–400) .

Advanced Research Questions

Q. How can reaction conditions be tailored to improve yield in nucleophilic substitutions involving the thiazepane ring?

- Answer : Key factors include:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity at sulfur, accelerating substitutions .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may increase side reactions .

- Temperature control : Reactions at 0–5°C minimize thiophene decomposition (e.g., reports 80% yield at 4°C).

- Data-Driven Example : highlights a 15% yield increase using continuous flow reactors vs. batch methods.

Q. What computational methods are most effective for predicting biological activity and SAR of derivatives?

- Answer : Combine:

- Molecular docking : AutoDock Vina or Glide to assess binding to targets (e.g., cyclooxygenase-2 in ).

- QSAR modeling : Use descriptors like logP, HOMO/LUMO gaps, and topological polar surface area (TPSA) .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

- Case Study : correlates TPSA <90 Ų with enhanced blood-brain barrier penetration for CNS targets.

Q. How can contradictory data on the compound’s anti-inflammatory activity be resolved?

- Answer : Contradictions may arise from:

- Assay variability : Compare IC₅₀ values across multiple models (e.g., COX-2 inhibition vs. TNF-α suppression) .

- Stereochemical impurities : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess .

- Metabolic instability : Perform microsomal stability assays (e.g., rat liver S9 fractions) to identify rapid degradation .

- Example : reports conflicting IC₅₀ values (5 µM vs. 22 µM) due to differences in LPS-induced inflammation models.

Q. What strategies mitigate steric hindrance during functionalization of the thiophene moiety?

- Answer :

- Directing groups : Install temporary substituents (e.g., -B(OH)₂) to guide regioselective C-H activation .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 10 min vs. 24 h) to minimize decomposition .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) for sulfur protection during alkylation .

Methodological Resources

| Technique | Application | Reference |

|---|---|---|

| X-ray crystallography | Confirm stereochemistry of thiazepane ring | |

| LC-MS/MS | Quantify metabolites in pharmacokinetic studies | |

| DFT calculations (B3LYP/6-31G*) | Predict redox potentials of thiophene derivatives |

Key Challenges and Solutions

- Challenge : Low solubility in aqueous buffers.

Solution : Synthesize phosphate or lysine prodrugs to enhance hydrophilicity . - Challenge : Photoisomerization of the α,β-unsaturated ketone.

Solution : Store compounds in amber vials at -20°C and avoid UV light during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。